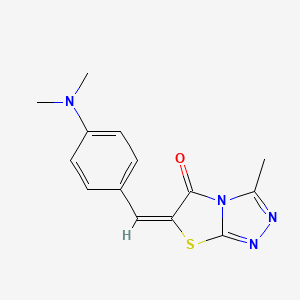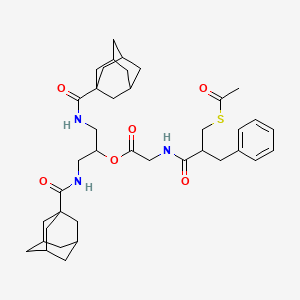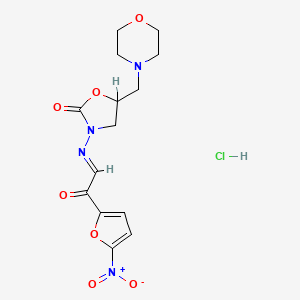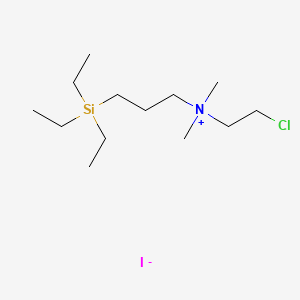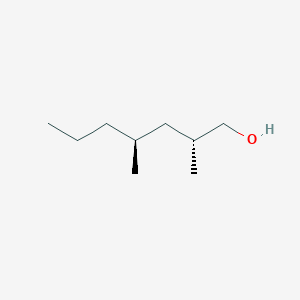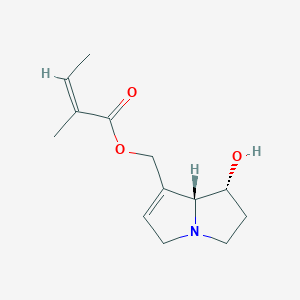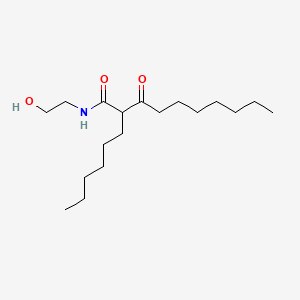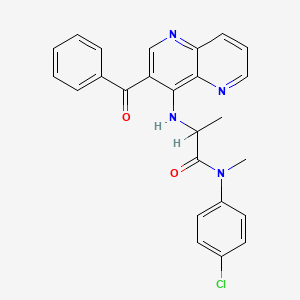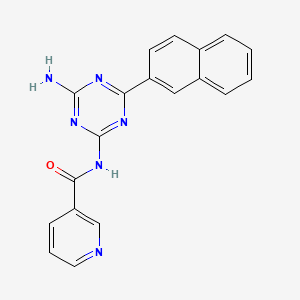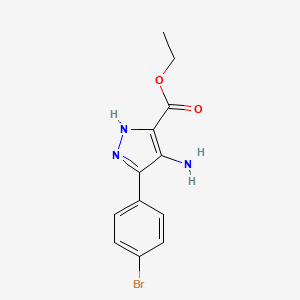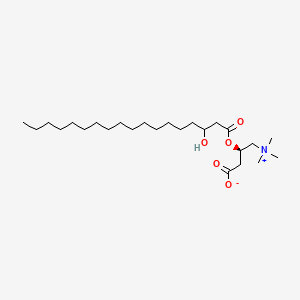
3-Hydroxystearoylcarnitine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxystearoylcarnitine is a type of acylcarnitine, which are esters formed from the conjugation of fatty acids with L-carnitine. This compound is particularly significant as it serves as a primary marker for certain metabolic disorders, such as long-chain L-3-hydroxyacyl-CoA dehydrogenase deficiency and trifunctional protein deficiency .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Hydroxystearoylcarnitine is synthesized in the mitochondria through the esterification of carnitine and acyl-CoAs. This enzymatic process is facilitated by carnitine acyltransferases . The synthetic route involves the butylation of acylcarnitines using acidified butanol, followed by analysis through tandem mass spectrometry (MS/MS) .
Industrial Production Methods
Industrial production of this compound typically involves the same enzymatic processes used in laboratory settings but scaled up for mass production. The use of high-performance liquid chromatography (HPLC) and MS/MS ensures the purity and accuracy of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxystearoylcarnitine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role in metabolic pathways.
Common Reagents and Conditions
Common reagents used in these reactions include acidified butanol for butylation and various oxidizing and reducing agents depending on the specific reaction being studied .
Major Products Formed
The major products formed from these reactions are typically other acylcarnitines or metabolites that play roles in energy metabolism and fatty acid oxidation .
Wissenschaftliche Forschungsanwendungen
3-Hydroxystearoylcarnitine has a wide range of scientific research applications:
Chemistry: Used as a marker in the study of fatty acid metabolism and energy production.
Biology: Helps in understanding metabolic pathways and diagnosing metabolic disorders.
Medicine: Serves as a diagnostic marker for metabolic diseases and is being studied for its potential therapeutic applications.
Industry: Used in the production of dietary supplements and as a reference standard in pharmaceutical testing
Wirkmechanismus
The mechanism of action of 3-Hydroxystearoylcarnitine involves its role in the transport and oxidation of fatty acids. It facilitates the transfer of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This process is crucial for maintaining energy homeostasis in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxyoctadecanoylcarnitine: Another acylcarnitine with similar structure and function.
Acetylcarnitine: A short-chain acylcarnitine used in dietary supplements.
Propionylcarnitine: Another short-chain acylcarnitine with therapeutic applications.
Uniqueness
3-Hydroxystearoylcarnitine is unique due to its specific role as a marker for long-chain fatty acid oxidation disorders and its involvement in the transport of long-chain fatty acids into mitochondria .
Eigenschaften
CAS-Nummer |
282525-25-1 |
|---|---|
Molekularformel |
C25H49NO5 |
Molekulargewicht |
443.7 g/mol |
IUPAC-Name |
(3R)-3-(3-hydroxyoctadecanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C25H49NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(27)19-25(30)31-23(20-24(28)29)21-26(2,3)4/h22-23,27H,5-21H2,1-4H3/t22?,23-/m1/s1 |
InChI-Schlüssel |
PWZJXSPDNGIODC-OZAIVSQSSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


